molecular formula C15H13NO5 B2925303 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde CAS No. 1798762-84-1

3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde

Cat. No. B2925303
CAS RN: 1798762-84-1
M. Wt: 287.271
InChI Key: XYEKOYAANYBFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a benzaldehyde derivative, which is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is not yet fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it challenging to interpret results accurately.

Future Directions

There are several future directions for research on 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde. One of the most significant areas of research is in the development of this compound-based chemotherapeutic agents. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer treatments. Another area of research is in the development of this compound-based anti-inflammatory and antioxidant agents. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, making it a promising candidate for the development of anti-inflammatory and antioxidant agents.

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde and paraformaldehyde in the presence of an acid catalyst. This reaction produces 3-(hydroxymethyl)-4-nitrobenzaldehyde, which is then subjected to a reduction reaction using sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to produce this compound.

Scientific Research Applications

3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been the subject of various scientific studies, and its potential applications are vast. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and antioxidant properties. This compound has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-(hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-8-11-4-5-15(13(6-11)9-18)21-10-12-2-1-3-14(7-12)16(19)20/h1-8,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEKOYAANYBFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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